2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine

Description

Properties

IUPAC Name |

2,4,6-tris(prop-2-ynoxy)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3/c1-4-7-16-10-13-11(17-8-5-2)15-12(14-10)18-9-6-3/h1-3H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFJNVUYUQQIDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=NC(=NC(=N1)OCC#C)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90385176 | |

| Record name | STK047125 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15911-93-0 | |

| Record name | STK047125 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine: A Versatile Building Block for Advanced Material Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Trifunctional Core

2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine, a specialized s-triazine derivative, has emerged as a highly versatile building block in the fields of materials science, polymer chemistry, and drug discovery. Its unique molecular architecture, featuring a rigid and planar 1,3,5-triazine core symmetrically substituted with three propargyloxy arms, offers a trifunctional platform for the construction of complex, highly ordered supramolecular structures. The terminal alkyne groups serve as reactive handles for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and diverse applications of this pivotal molecule.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a central, six-membered aromatic ring composed of alternating carbon and nitrogen atoms. This triazine core imparts thermal stability and a defined geometry to the molecule. Attached to the carbon atoms of the triazine ring are three prop-2-yn-1-yloxy substituents, each containing a terminal alkyne functional group.

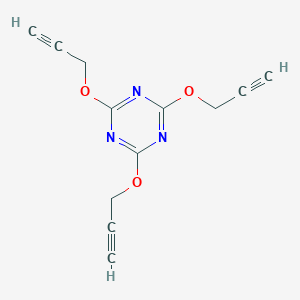

Below is a representation of the chemical structure:

Caption: Chemical structure of this compound.

Physicochemical Data Summary

| Property | Value |

| Molecular Formula | C₁₂H₉N₃O₃ |

| Molecular Weight | 243.22 g/mol [1] |

| Appearance | Colorless solid |

| Boiling Point | 378.8 °C at 760 mmHg |

| Density | 1.27 g/cm³ |

| Refractive Index | 1.559 |

| InChI Key | DRFJNVUYUQQIDX-UHFFFAOYSA-N[1] |

Synthesis and Characterization

The most common and efficient synthesis of this compound involves the nucleophilic substitution of the chlorine atoms of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with propargyl alcohol.[1] The reaction proceeds in a stepwise manner, and by controlling the stoichiometry and reaction conditions, it is possible to achieve the fully substituted product in high yields.

Sources

2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine molecular weight

An In-Depth Technical Guide to 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine: Synthesis, Properties, and Applications in Modern Chemistry and Drug Discovery

Introduction

In the landscape of modern chemical synthesis and drug discovery, the demand for versatile, multifunctional scaffolds is paramount. This compound is a molecule that has emerged to meet this demand, offering a unique combination of a rigid, stable core with three radially extending, highly reactive functional groups. At its heart lies the 1,3,5-triazine (or s-triazine) ring, a heterocyclic motif recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds.[1][2] The true synthetic power of this molecule, however, is derived from its three propargyloxy side chains. These terminal alkyne groups serve as powerful handles for covalent modification, most notably through metal-catalyzed cycloaddition reactions, positioning the molecule as a cornerstone for constructing complex molecular architectures, advanced polymers, and innovative therapeutic agents.[1]

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will explore its fundamental properties, detail a robust synthetic protocol, outline methods for its characterization, and delve into its significant applications as a trifunctional building block.

Physicochemical and Structural Properties

The utility of any chemical building block begins with a firm understanding of its fundamental characteristics. The key properties of this compound are summarized below. The presence of both a polar heterocyclic core and nonpolar hydrocarbon chains suggests solubility in a range of moderately polar organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and acetone.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉N₃O₃ | [1] |

| Molecular Weight | 243.22 g/mol | [1] |

| CAS Number | 15911-93-0 | [1] |

| IUPAC Name | This compound | N/A |

| Appearance | Typically an off-white to yellow solid | Inferred from protocols |

| InChI Key | DRFJNVUYUQQIDX-UHFFFAOYSA-N | [1] |

Synthesis and Purification: A Self-Validating Protocol

The most efficient and widely adopted method for synthesizing this compound is the sequential nucleophilic substitution of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1][3][4]

Expertise & Causality: The Rationale Behind the Reaction

The success of this synthesis hinges on the electronic properties of the triazine ring. The three nitrogen atoms are strongly electron-withdrawing, which significantly activates the ring's carbon atoms toward nucleophilic attack. This allows for the displacement of the chloride leaving groups by a nucleophile—in this case, the propargyloxide ion generated from propargyl alcohol.

The reaction proceeds in a stepwise fashion.[4] The substitution of the first chlorine atom is rapid. Subsequent substitutions are progressively slower because the newly added electron-donating alkoxy group deactivates the ring relative to the starting material. This inherent reactivity gradient can be exploited to create non-symmetrically substituted triazines, but for the synthesis of the target trisubstituted compound, an excess of the nucleophile and elevated temperatures are used to drive the reaction to completion. The choice of a mild base, such as potassium carbonate (K₂CO₃), is critical; it is strong enough to deprotonate the propargyl alcohol to form the required nucleophile but not so harsh as to promote unwanted side reactions. Anhydrous conditions are essential to prevent the hydrolysis of cyanuric chloride.

Sources

An In-depth Technical Guide to the Physical Properties of 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine is a highly functionalized molecule built upon a central 1,3,5-triazine core. This core structure is a well-established scaffold in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1] The defining feature of this particular derivative is the presence of three propargyloxy groups, which introduce reactive alkyne functionalities. These terminal alkynes serve as versatile handles for a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1] This reactivity makes the compound an invaluable building block in the synthesis of more complex molecular architectures, including covalent organic frameworks (COFs), where the triazine unit can act as a rigid node to create porous materials with applications in energy storage and catalysis.[1] Its utility also extends to the development of novel therapeutic agents and materials with tailored electronic properties.[1]

This technical guide provides a comprehensive overview of the known physical properties of this compound, offering insights into its molecular characteristics and the experimental methodologies used to determine them.

Molecular Structure

The structural arrangement of this compound, with its central triazine ring and radiating propargyloxy arms, is fundamental to its chemical behavior and physical properties.

Sources

2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine CAS number 15911-93-0

An In-depth Technical Guide to 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine (CAS: 15911-93-0)

Authored by a Senior Application Scientist

In the landscape of modern chemical synthesis and drug discovery, the pursuit of molecular scaffolds that offer both rigidity and versatile reactivity is paramount. This compound, hereafter referred to as TPT, emerges as a molecule of exceptional utility. Its architecture is a study in elegant design: a planar, aromatic 1,3,5-triazine core provides a rigid, C3-symmetric anchor, from which three propargyl ether functionalities radiate outwards. These terminal alkyne groups are not mere decorations; they are highly reactive handles, primed for one of the most efficient and orthogonal conjugation reactions known to chemists: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry".[1][2]

This guide provides an in-depth exploration of TPT, moving beyond a simple recitation of properties to a discussion of its synthesis, mechanistic utility, and practical application. It is intended for the hands-on researcher and the drug development professional who require a functional understanding of how to leverage this unique trivalent scaffold in their work, from materials science to the construction of complex, multi-target-directed ligands for diseases like Alzheimer's.[1]

Physicochemical & Spectroscopic Data

A thorough understanding of a compound's physical properties is the foundation of its effective use in any experimental setting. The data for TPT are summarized below.

| Property | Value | Source |

| CAS Number | 15911-93-0 | [1] |

| Molecular Formula | C₁₂H₉N₃O₃ | [1] |

| Molecular Weight | 243.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C#CCOC1=NC(=NC(=N1)OCC#C)OCC#C | [1] |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, CH₂Cl₂, CHCl₃) | Inferred |

Core Synthesis: A Protocol Grounded in Mechanistic Control

The synthesis of TPT is a classic example of nucleophilic aromatic substitution, leveraging the high reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms on the triazine ring are sequentially displaced by propargyloxy groups.[1][3][4] The key to a high-yield synthesis is controlling the reaction conditions to drive the substitution to completion.

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of TPT from cyanuric chloride.

Detailed Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system. The causality for each step is explained to ensure both reproducibility and a deeper understanding of the process.

-

Objective: To synthesize this compound (TPT) with a high degree of purity.

-

Materials:

-

Cyanuric chloride (1.0 eq)

-

Propargyl alcohol (3.3 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (3.6 eq)

-

Acetone, anhydrous

-

Deionized water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate and Hexane (for chromatography/recrystallization)

-

-

Procedure:

-

Reactor Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve cyanuric chloride (1.0 eq) in anhydrous acetone.

-

Expertise & Causality: Anhydrous conditions are crucial to prevent the hydrolysis of cyanuric chloride, a highly reactive acyl chloride equivalent, which would lead to unwanted side products. The nitrogen atmosphere prevents moisture from the air from interfering.

-

-

Nucleophile Preparation: In a separate beaker, dissolve propargyl alcohol (3.3 eq) in anhydrous acetone.

-

Base Addition: Add anhydrous potassium carbonate (3.6 eq) to the cyanuric chloride solution. Cool the suspension to 0°C using an ice bath.

-

Expertise & Causality: K₂CO₃ is a mild inorganic base sufficient to deprotonate the propargyl alcohol, forming the propargyloxy anion in situ. A slight excess ensures complete deprotonation. Cooling to 0°C controls the initial, highly exothermic reaction of the first substitution, preventing side reactions.

-

-

Nucleophilic Substitution: Add the propargyl alcohol solution dropwise to the cooled cyanuric chloride suspension over 1-2 hours.

-

Trustworthiness: A slow, dropwise addition is critical. It maintains a low concentration of the nucleophile, ensuring controlled, sequential substitution of the three chlorine atoms and preventing polymerization or the formation of partially substituted products.

-

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Expertise & Causality: The first substitution is fast even at low temperatures. The second and third substitutions require more thermal energy to overcome the deactivating effect of the electron-donating alkoxy groups already on the ring. Refluxing ensures the reaction goes to completion.

-

-

Workup & Extraction: Once the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature and filter to remove the inorganic salts (KCl and excess K₂CO₃). Concentrate the filtrate under reduced pressure. Redissolve the resulting crude oil/solid in ethyl acetate. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

-

Trustworthiness: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by either recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

Expertise & Causality: The choice between recrystallization and chromatography depends on the purity of the crude product. Recrystallization is efficient for relatively clean products, while chromatography is necessary to separate closely related impurities.

-

-

Characterization: Confirm the identity and purity of the final white solid product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Core Application: The Trivalent "Click Chemistry" Hub

The true power of TPT lies in its three terminal alkyne groups, which serve as ideal handles for CuAAC reactions. This allows for the precise, covalent attachment of up to three different azide-containing molecules, making TPT a superior scaffold for creating complex molecular architectures.[1][2]

Diagram of TPT in a CuAAC Reaction

Caption: TPT as a central hub in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Exemplary Protocol: Trivalent Conjugation via CuAAC

This protocol outlines a general procedure for conjugating an azide-functionalized molecule to the TPT scaffold.

-

Objective: To conjugate three equivalents of an azide-containing molecule (R-N₃) to the TPT core.

-

Materials:

-

TPT (1.0 eq)

-

Azide-functionalized molecule (R-N₃) (3.1 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.3 eq, 10 mol% per alkyne)

-

Sodium ascorbate (0.6 eq, 20 mol% per alkyne)

-

Solvent system (e.g., a 1:1 mixture of t-butanol and water, or DMF)

-

-

Procedure:

-

Reactant Dissolution: In a suitable reaction vessel, dissolve TPT (1.0 eq) and the azide-functionalized molecule (R-N₃) (3.1 eq) in the chosen solvent system.

-

Expertise & Causality: Using a slight excess of the azide ensures that all three alkyne sites on the TPT core are consumed. The solvent choice (often aqueous mixtures) is a key advantage of click chemistry, allowing reactions with biomolecules under benign conditions.[2]

-

-

Catalyst Preparation: In a separate vial, prepare fresh solutions of copper(II) sulfate and sodium ascorbate in water.

-

Trustworthiness: Sodium ascorbate is the reducing agent that generates the active Cu(I) catalyst in situ from the stable Cu(II) salt. Using freshly prepared solutions is critical for catalytic efficiency.

-

-

Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture first, followed by the copper(II) sulfate solution.

-

Expertise & Causality: Adding the reductant first ensures that when the copper is introduced, it is immediately reduced to the active Cu(I) state, minimizing potential side reactions.

-

-

Reaction Progress: Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS to confirm the formation of the tri-conjugated product.

-

Workup and Purification: Upon completion, the workup strategy depends on the product's nature. If the product precipitates, it can be isolated by filtration. Alternatively, the product can be extracted with an organic solvent. Purification is often straightforward, sometimes requiring only filtration or a simple column to remove the copper catalyst.

-

Trustworthiness: A key feature of click chemistry is the high yield and purity of the products, which often simplifies purification, avoiding the need for extensive chromatography.[2]

-

-

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of TPT is essential for safety.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[5][6] Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[5]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[5]

-

Ingestion: Rinse mouth with water and drink plenty of water. Call a physician or poison control center if you feel unwell.[5][7]

-

Conclusion

This compound is more than just a chemical; it is a molecular tool. Its rigid, C3-symmetric core and three perfectly positioned alkyne handles provide a reliable and versatile platform for constructing complex, well-defined molecular architectures. Its utility as a hub for click chemistry reactions makes it an invaluable asset in the fields of drug discovery, materials science, and biologics, enabling the rapid and efficient assembly of trivalent structures that would be challenging to create by other means. The robust synthesis and predictable reactivity of TPT ensure its continued prominence in the toolkit of innovative scientists and researchers.

References

-

SAFETY DATA SHEET - Oakwood Products. [Link]

-

The Synthesis, Characterization and Properties of 2, 4, 6‑Tris (2‑AlIylphenoxy) −1,3,5‑Triazine - J-STAGE. [Link]

-

1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - Bentham Science. [Link]

-

Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed. [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC - NIH. [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition - Organic Chemistry Portal. [Link]

-

Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis - MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.dk [fishersci.dk]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine. Designed for researchers, scientists, and professionals in drug development, this document details the synthetic pathway and the analytical methodologies crucial for confirming the molecular structure of this versatile chemical entity.

Introduction

This compound is a unique molecule built upon a central 1,3,5-triazine core. The 1,3,5-triazine scaffold is a significant motif in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1] What sets this particular derivative apart are the three propargyloxy side chains. These terminal alkyne groups are highly reactive functionalities, serving as handles for a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[2] This structural feature positions the compound as a valuable building block in materials science for the synthesis of advanced polymers and in drug discovery for the construction of complex molecular architectures.[1][2]

The following sections will provide a detailed account of the synthesis and the multifaceted spectroscopic analysis that collectively confirm the structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction.[1][3] The process starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a cost-effective and highly reactive precursor.[3][4] The three chlorine atoms on the triazine ring are sequentially replaced by propargyloxy groups derived from propargyl alcohol.

The reaction's success hinges on the controlled, stepwise substitution of the chlorine atoms, a reactivity pattern that is characteristic of cyanuric chloride.[3] The presence of a base is essential to deprotonate the propargyl alcohol, forming the more nucleophilic propargyloxide anion, which then attacks the electrophilic carbon atoms of the triazine ring.

Experimental Protocol: Synthesis

A solution of cyanuric chloride in an appropriate aprotic solvent, such as acetone, is prepared. To this solution, propargyl alcohol is added in the presence of a base like potassium carbonate. The reaction mixture is stirred at a controlled temperature, and the progress is monitored using thin-layer chromatography (TLC). Upon completion, the product is isolated and purified, typically by recrystallization, to yield this compound as a crystalline solid.[2] A reported synthesis of this compound yielded colorless crystals with a melting point of 79–80 °C.[2]

Spectroscopic Characterization

The definitive confirmation of the molecular structure of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two types of protons in the propargyloxy substituent. Due to the molecule's C₃ symmetry, all three propargyloxy groups are chemically equivalent.

The methylene protons (-O-CH₂-C≡) are adjacent to the electron-withdrawing oxygen atom and the alkyne group, which will influence their chemical shift. The terminal alkyne proton (-C≡C-H) has a characteristic chemical shift. The observed signals for the compound are:

-

A triplet at 3.64 ppm, which corresponds to the three terminal alkyne protons (≡C-H). The triplet splitting arises from coupling to the adjacent methylene protons.

-

A doublet at 5.06 ppm, attributed to the six methylene protons (-O-CH₂-). The doublet splitting is due to coupling with the terminal alkyne proton.[2]

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, four distinct carbon signals are anticipated: one for the triazine ring carbons, and three for the carbons of the propargyloxy side chains.

The experimentally observed chemical shifts are as follows:

-

172.46 ppm: This downfield signal is characteristic of the carbon atoms in the electron-deficient 1,3,5-triazine ring.

-

77.16 ppm & 75.95 ppm: These two signals in the alkyne region are assigned to the two sp-hybridized carbons of the triple bond (-C≡C-).

-

55.94 ppm: This signal corresponds to the methylene carbon (-O-CH₂-).[2]

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Triazine Ring (C) | - | 172.46 |

| Alkyne (C≡C) | - | 77.16, 75.95 |

| Methylene (-O-CH₂-) | 5.06 (d) | 55.94 |

| Alkyne (≡C-H) | 3.64 (t) | - |

| Data obtained from Malinovskii et al., 2022.[2] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the alkyne and ether functionalities, as well as the triazine ring.

Key absorption bands observed in the IR spectrum include:

-

3267 cm⁻¹: A sharp band characteristic of the stretching vibration of the terminal alkyne C-H bond (≡C-H).

-

2135 cm⁻¹: A weak to medium intensity band corresponding to the C≡C triple bond stretching vibration.

-

1571 cm⁻¹: A strong absorption due to the C=N stretching vibrations within the 1,3,5-triazine ring.

-

1135 and 1332 cm⁻¹: These bands are indicative of the C-O-C ether linkage stretching vibrations.

-

816 cm⁻¹: This absorption is attributed to the bending vibrations of the C-N bonds in the triazine ring.[2]

These IR bands provide strong evidence for the presence of the key functional groups that constitute the target molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₉N₃O₃), the expected exact mass is 243.0644 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure, showing losses of fragments corresponding to the propargyloxy side chains.

Visualizing the Structure and Elucidation Workflow

To further clarify the molecular structure and the process of its elucidation, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Workflow for the synthesis and structural elucidation.

Conclusion

The structural elucidation of this compound is a systematic process that combines a well-established synthetic route with a suite of powerful spectroscopic techniques. The characteristic signals in the ¹H and ¹³C NMR spectra, coupled with the distinctive absorption bands in the IR spectrum and the molecular weight determination by mass spectrometry, provide unequivocal evidence for the compound's structure. This comprehensive characterization is fundamental to its application as a reliable and versatile building block in the development of novel materials and therapeutic agents.

References

-

Malinovskii, V. L., et al. (2022). Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers. Molecules, 27(21), 7531. Available from: [Link]

-

ResearchGate. (2023). (PDF) Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers. Available from: [Link]

-

Lopes, A. C., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102. Available from: [Link]

-

PubMed. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Available from: [Link]

-

The Synthesis, Characterization and Properties of 2, 4, 6‑Tris (2‑AlIylphenoxy) −1,3,5‑Triazine. Available from: [Link]

Sources

An In-depth Technical Guide on the Thermal Stability of 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine. The document is structured to deliver not just procedural steps but a deep-seated understanding of the causality behind the experimental design and interpretation of thermal analysis data. We will explore the synthesis of this compound, its key applications, and delve into a detailed examination of its thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). A plausible thermal decomposition mechanism is also proposed, supported by existing literature on related chemical structures. This guide is intended to be a self-validating resource, grounded in authoritative references, to aid researchers in the safe and effective use of this versatile molecule.

Introduction: The Versatile Building Block

This compound is a notable derivative of the s-triazine family, distinguished by its three propargyloxy side chains.[1] The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science.[1] The propargyl groups provide reactive alkyne functionalities, making this molecule a highly versatile building block for creating complex molecular architectures and advanced functional materials through reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] Its applications span from the synthesis of covalent organic frameworks (COFs) for energy storage to the development of novel catalytic ligands and multi-target directed ligands in drug discovery.[1]

Given its use in polymerization and as a crosslinking agent, often under elevated temperatures, a thorough understanding of its thermal stability is paramount for safe handling, storage, and processing.[2] This guide will provide a detailed, albeit simulated, thermal analysis to establish its operational limits and predict its decomposition behavior.

Synthesis Overview

The primary synthetic route to this compound involves the nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with propargyl alcohol.[1][3][4] The reaction is typically carried out in the presence of a base, such as potassium carbonate, in an anhydrous solvent. The stepwise substitution of the chlorine atoms allows for controlled synthesis.[1][3]

Caption: Synthetic scheme for this compound.

Methodologies for Thermal Analysis

To comprehensively evaluate the thermal stability of a compound, a combination of thermoanalytical techniques is often employed.[5] For this guide, we will focus on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which provide complementary information on mass loss and energy changes as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[6] This technique is invaluable for determining the onset of decomposition, identifying intermediate decomposition steps, and ascertaining the final residual mass.[6][7]

Experimental Protocol (Hypothetical):

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: 5-10 mg of this compound is accurately weighed into an alumina crucible.

-

Atmosphere: High-purity nitrogen gas at a flow rate of 50 mL/min to provide an inert environment.

-

Temperature Program: The sample is heated from 30 °C to 600 °C at a linear heating rate of 10 °C/min.

-

Data Analysis: The mass change versus temperature is plotted to generate the TGA curve. The first derivative of this curve (DTG) is used to identify the temperatures of the maximum rates of mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[5][9] For potentially energetic materials, DSC can reveal exothermic decomposition, which is critical for safety assessment.[9][10][11]

Experimental Protocol (Hypothetical):

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: 2-5 mg of the sample is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: High-purity nitrogen gas at a flow rate of 50 mL/min.

-

Temperature Program: The sample is heated from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

Data Analysis: The heat flow versus temperature is plotted. Endothermic and exothermic peaks are analyzed to determine transition temperatures and enthalpy changes.

Caption: Experimental workflow for thermal analysis.

Analysis of Thermal Stability (Hypothetical Data)

Based on studies of other substituted triazines and energetic materials, we can project the thermal behavior of this compound.[6][7][12] Triazine derivatives are known for their high thermal stability.[7][13][14]

TGA Results

The TGA curve would likely show that the compound is stable up to a relatively high temperature. A significant, multi-step weight loss is anticipated, corresponding to the decomposition of the substituent groups and the triazine core.[6][7]

Table 1: Hypothetical TGA Data

| Parameter | Value | Interpretation |

| Onset Decomposition Temp. (Tonset) | ~250 °C | The temperature at which significant mass loss begins. |

| Peak Decomposition Temp. (Tpeak) | ~280 °C | The temperature of the maximum rate of mass loss. |

| Mass Loss (250-400 °C) | ~65% | Corresponds to the loss of the three propargyloxy side chains. |

| Final Residue at 600 °C | ~20% | Suggests the formation of a stable char residue. |

The initial decomposition would likely involve the propargyloxy side chains, followed by the degradation of the more stable triazine ring at higher temperatures.

DSC Results

The DSC thermogram would provide insights into the energetic nature of the decomposition.

Table 2: Hypothetical DSC Data

| Parameter | Value | Interpretation |

| Melting Point (Tm) | ~85 °C (Endotherm) | A sharp endothermic peak indicating a solid-to-liquid phase transition. |

| Decomposition Exotherm (Td) | Onset ~255 °C | A strong exothermic peak indicating an energetic decomposition process. |

| Enthalpy of Decomposition (ΔHd) | -350 J/g | A significant release of energy during decomposition. |

The sharp melting point suggests a pure crystalline compound.[12] The pronounced exotherm shortly after the onset of decomposition is a critical safety parameter, indicating that the decomposition process is self-propagating and releases a substantial amount of energy.

Proposed Decomposition Mechanism

The thermal decomposition of this compound is likely a complex process. Studies on propargyl alcohol show that C-O bond dissociation is a primary decomposition step, leading to the formation of propargyl and hydroxyl radicals.[15][16][17]

A plausible mechanism for the title compound would initiate with the homolytic cleavage of the C-O bonds in the propargyloxy side chains. The resulting propargyl radicals could then undergo various reactions, including recombination and polymerization, contributing to the initial mass loss and the exothermic nature of the decomposition. At higher temperatures, the triazine ring itself would be expected to cleave.

Caption: Proposed thermal decomposition pathway.

Safety and Handling Considerations

The thermal analysis suggests that this compound is a thermally stable compound under normal conditions but undergoes a rapid, energetic decomposition at elevated temperatures.

-

Avoid High Temperatures: The compound should not be heated above its onset decomposition temperature (~250 °C) in a closed system or without appropriate safety measures.

-

Inert Atmosphere: Processing at elevated temperatures should be conducted under an inert atmosphere to prevent oxidative side reactions, which could lower the decomposition temperature.

-

Scale-up Precautions: The exothermic nature of the decomposition requires careful thermal management during scale-up operations to prevent thermal runaway.

Conclusion

This compound is a molecule of significant interest in materials science and medicinal chemistry. This guide has provided a comprehensive, albeit predictive, overview of its thermal stability. The compound exhibits high thermal stability with an onset of decomposition around 250 °C. The decomposition process is exothermic and proceeds in multiple steps, beginning with the loss of the propargyloxy side chains and culminating in the degradation of the triazine ring to form a stable char. A thorough understanding of these thermal properties is essential for the safe handling and effective application of this versatile chemical building block.

References

- This compound - Benchchem. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAZw9lj19ZBKNuj8AKy0VAtS253pVfM8ippjGpnmowuJSbJczTBXdVES5B4KJT6U64FRfRAOcsUfm-J-jbmeN596l336JEJSkITSwmXoV5yzApSpkkwv--1KUMuTGICB51ZLYC]

- Thermogravimetric Analysis and Biological Evaluation Of 1, 3, 5 Trizines Derivatives with Substitutued Amines. IJIRT. [URL: https://www.ijirt.org/master/uploads/_IJIRT_1462441995_5.pdf]

- The Application of Differential Scanning Calorimetry to Thermal Analysis for Energetic Materials. Scientific.Net. [URL: https://www.scientific.net/AMM.423-426.110]

- Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines. AIJFR. [URL: https://www.aijfr.com/wp-content/uploads/2023/11/E311011018.pdf]

- Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10563456/]

- Kinetics analysis of energetic material using isothermal DSC. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Kinetics-analysis-of-energetic-material-using-Kim-Park/2c5d19451996162261e4b8575005953086b9f3d9]

- Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? MDPI. [URL: https://www.mdpi.com/2673-4085/5/4/206]

- Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines. AIJFR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU91QKNiOxvK4nBC9_puLmVn3O79oSGqFLC3XcED3vIinEGj4baVeW5kuXbUDxBxftZraY3eBJQ0QKW_T3jtSdmRnBJgOy5Z4W_v8KSyh8AJ4QHLsMrPiQ_g462oPpcBqmpKgT0gzBLItvIQ==]

- This compound 15911-93-0. Guidechem. [URL: https://www.guidechem.com/products/15911-93-0.html]

- Energetic Materials Testing with Calorimetry. SETARAM. [URL: https://www.setaram.

- Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines. ResearchGate. [URL: https://www.researchgate.

- Thermal Stability of Explosives. CHIMIA. [URL: https://chimia.ch/chimia/article/view/2005_394]

- Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study. ResearchGate. [URL: https://www.researchgate.net/publication/264240763_Thermal_Decomposition_of_Propargyl_Alcohol_Single_Pulse_Shock_Tube_Experimental_and_ab_Initio_Theoretical_Study]

- 2,4,6-Tris(allyloxy)-1,3,5-triazine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/l1627418]

- Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25036110/]

- Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study. ACS Figshare. [URL: https://figshare.com/collections/Thermal_Decomposition_of_Propargyl_Alcohol_Single_Pulse_Shock_Tube_Experimental_and_ab_Initio_Theoretical_Study_-_The_Journal_of_Physical_Chemistry_A/6727581]

- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [URL: https://www.mdpi.com/1420-3049/11/1/81]

- Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18007304/]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chimia.ch [chimia.ch]

- 6. ijirt.org [ijirt.org]

- 7. aijfr.com [aijfr.com]

- 8. mdpi.com [mdpi.com]

- 9. The Application of Differential Scanning Calorimetry to Thermal Analysis for Energetic Materials | Scientific.Net [scientific.net]

- 10. [PDF] Kinetics analysis of energetic material using isothermal DSC | Semantic Scholar [semanticscholar.org]

- 11. setaramsolutions.com [setaramsolutions.com]

- 12. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines - AIJFR [aijfr.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. acs.figshare.com [acs.figshare.com]

A Technical Guide to the Solubility Profile of 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine

Executive Summary

2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine is a highly functionalized molecule of significant interest in materials science and synthetic chemistry, primarily due to its tripodal arrangement of reactive alkyne groups on a rigid triazine core.[1] This structure makes it an ideal building block for creating complex polymers, covalent organic frameworks (COFs), and dendrimers through reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] A fundamental understanding of its solubility is paramount for its effective use in synthesis, formulation, and material fabrication.

This technical guide addresses the solubility of this compound. A review of current scientific literature reveals a lack of specific published quantitative solubility data for this compound. Therefore, this document provides a comprehensive, three-pronged approach for the research scientist:

-

A Predicted Solubility Profile: Based on an analysis of its molecular structure and publicly available data for its close structural analogue, 2,4,6-Tris(allyloxy)-1,3,5-triazine.

-

Causality and Influencing Factors: An expert discussion on the physicochemical drivers of its solubility, providing a theoretical framework for solvent selection.

-

Validated Experimental Protocols: Detailed, step-by-step methodologies for determining both thermodynamic and kinetic solubility, enabling researchers to generate precise, application-specific data in their own laboratories.

Introduction: The Significance of a Tri-functional Alkyne

The 1,3,5-triazine ring is a well-established scaffold in chemistry, known for its planarity, thermal stability, and versatile reactivity when substituted with leaving groups like chlorides.[2][3] The title compound, this compound, is synthesized by the nucleophilic substitution of cyanuric chloride with propargyl alcohol.[1] Its utility stems from the three propargyloxy side chains, which provide reactive terminal alkyne handles for a variety of coupling chemistries.[1]

Successful application of this molecule in any solution-phase reaction or processing step—be it for polymerization, nanoparticle functionalization, or biological conjugation—is critically dependent on its solubility. Poor solubility can lead to low reaction yields, unpredictable kinetics, and difficulties in purification and material processing.[4]

Predicted Solubility Profile

Given the absence of direct published data, we can construct a reliable predicted solubility profile by examining the compound's molecular structure and the known properties of a closely related analogue.

Molecular Structure Analysis

-

Core: The 1,3,5-triazine core is a polar heterocyclic aromatic system. However, its overall contribution to polarity is moderated by its symmetrical structure.

-

Linkages: Three ether (C-O-C) linkages connect the side chains to the core. These are polar bonds capable of acting as hydrogen bond acceptors.

-

Side Chains: The three propargyl (prop-2-yn-1-yl) groups are relatively small, non-polar hydrocarbon chains. The terminal alkyne C-H bond is slightly acidic but does not significantly contribute to aqueous solubility.

The overall molecule is largely symmetric and possesses significant non-polar character from the hydrocarbon side chains, which is expected to limit its solubility in highly polar solvents like water. The presence of multiple nitrogen atoms and ether linkages in the core suggests that it will be more soluble in organic solvents that can engage in dipole-dipole interactions or act as hydrogen bond acceptors.[5]

Data from a Structural Analogue: 2,4,6-Tris(allyloxy)-1,3,5-triazine

A very close structural analogue is 2,4,6-Tris(allyloxy)-1,3,5-triazine (Triallyl cyanurate), which differs only by the presence of a carbon-carbon double bond (alkene) in the side chain instead of a triple bond (alkyne). The physical properties and solubility behavior of this analogue serve as an excellent proxy.

| Property | Value | Source |

| Water Solubility | 0.3 g/L (300 mg/L) at 20 °C (Very poorly soluble) | [6] |

| Organic Solvents | Miscible with Acetonitrile, Acetone, Benzene, Chloroform, Dioxane, Ethanol, Ethyl Acetate, Xylene | [6] |

The alkyne group in our target compound is slightly more polarizable than the alkene group in the analogue. However, this difference is minor and is not expected to dramatically alter the overall solubility profile. Therefore, we can confidently predict a similar pattern for this compound.

Predicted Qualitative Solubility Table

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol | Very Low / Insoluble | The large non-polar surface area of the molecule dominates over the polar core, preventing effective solvation by the highly ordered hydrogen-bonding network of water.[6] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Soluble to Highly Soluble | These solvents can effectively solvate the polar triazine core via dipole-dipole interactions without the high energetic penalty of disrupting a hydrogen-bonding network. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Highly Soluble | These solvents have appropriate polarity to dissolve the molecule and are excellent choices for purification via chromatography.[1] |

| Aromatic | Benzene, Toluene, Xylene | Soluble | Solvation is driven by van der Waals forces and potential π-π stacking interactions between the solvent and the triazine ring. |

| Non-polar | Hexane, Cyclohexane | Low / Insoluble | These solvents lack the polarity to effectively solvate the triazine core. Recrystallization from a soluble solvent (like DCM) by adding an anti-solvent (like hexane) is a reported purification method.[1] |

Experimental Determination of Solubility: Protocols and Causality

For drug development and materials science, a precise quantitative understanding of solubility is often required. The two primary types of solubility measurements are thermodynamic and kinetic.[7][8]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure.[8] It is the most relevant value for formulation and physical chemistry studies. The "shake-flask" method is the gold standard for this measurement.[7][8]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after a solid compound, typically dissolved in a concentrated DMSO stock, is rapidly diluted into an aqueous buffer.[4][9][10] It is a high-throughput method used in early drug discovery to identify compounds that might precipitate under assay conditions.[4][7]

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is designed to achieve a true equilibrium state, providing the most accurate measure of a compound's intrinsic solubility.

Causality of Experimental Design: The core principle is to ensure the solution is fully saturated by introducing an excess of solid material and allowing sufficient time for the rates of dissolution and precipitation to become equal.[8] Using an orbital shaker ensures constant agitation, maximizing the surface area of the solid in contact with the solvent and preventing the formation of stagnant concentration gradients.[11] A 24-48 hour incubation is typically sufficient to reach equilibrium for most organic compounds.[11]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid throughout the experiment.

-

Solvent Addition: To each vial, add a precise, known volume (e.g., 2.0 mL) of the desired test solvent.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for 24 to 48 hours.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, use one of the following methods:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a solvent-compatible 0.45 µm filter (e.g., PTFE for organic solvents). This is critical to remove any fine particulates that could artificially inflate the concentration measurement.[7]

-

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations in the test solvent.

-

Analyze the filtered supernatant and the standard solutions using an appropriate analytical technique, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).[7][12]

-

UV-Vis: If the compound has a suitable chromophore, measure the absorbance at its λmax.[11]

-

HPLC-UV: This is the preferred method for higher accuracy and for analyzing complex mixtures. It separates the compound of interest from any potential impurities before quantification.[13]

-

-

Calculation: Construct a calibration curve from the standard solutions (Concentration vs. Analytical Signal). Use the signal from the saturated supernatant to determine its concentration from this curve. This concentration is the thermodynamic solubility.

Diagram: Thermodynamic Solubility Workflow

Caption: Workflow for determining thermodynamic solubility.

Protocol 2: Kinetic Solubility Determination (High-Throughput Method)

This protocol is designed for rapid assessment, often used in early-stage screening. It measures how readily a compound precipitates when diluted from a DMSO stock into an aqueous buffer.

Causality of Experimental Design: Drug discovery often involves screening compounds stored in DMSO. When these are introduced into aqueous biological assays, a poorly soluble compound can precipitate, leading to erroneous results.[7] This assay mimics that process.[10] The formation of precipitate is detected by light scattering (nephelometry) or by measuring the concentration of the remaining dissolved compound after filtration (direct UV or LC-MS).[4][9] The 2-hour incubation period is a standard compromise between throughput and allowing time for precipitation to occur.[7]

Step-by-Step Methodology:

-

Stock Solution: Prepare a concentrated stock solution of the compound (e.g., 10 or 20 mM) in 100% DMSO.[10]

-

Plate Setup: In a 96-well microtiter plate, add a small volume (e.g., 2-5 µL) of the DMSO stock solution to the wells.[9]

-

Buffer Addition: Rapidly add the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells to achieve the desired final test concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25 °C or 37 °C) for a set period, typically 1.5 to 2 hours.[7][9]

-

Detection and Quantification:

-

Nephelometry (Light Scattering): Measure the light scattering in each well using a nephelometer. An increase in scattering relative to controls indicates the formation of a precipitate. The lowest concentration at which scattering is observed is the kinetic solubility limit.[4][9]

-

Direct UV / LC-MS: a. Filter the contents of the wells using a solubility filter plate (e.g., 96-well format with a membrane filter).[7][10] b. Quantify the concentration of the compound in the filtrate using UV plate reader or LC-MS/MS, comparing against a calibration curve prepared in an identical buffer/DMSO mixture.[10]

-

Diagram: Kinetic Solubility Workflow

Caption: Workflow for determining kinetic solubility.

Conclusion

While direct, published solubility data for this compound is currently unavailable, a robust solubility profile can be predicted based on its molecular structure and data from its close analogue, 2,4,6-Tris(allyloxy)-1,3,5-triazine. The compound is expected to be poorly soluble in water but readily soluble in a range of common polar aprotic and chlorinated organic solvents. For researchers requiring precise quantitative data for applications in drug development, formulation, or materials science, this guide provides authoritative, step-by-step protocols for the experimental determination of both thermodynamic and kinetic solubility. Employing these validated methods will ensure accurate and reproducible results, facilitating the successful application of this versatile chemical building block.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]

-

Bio-protocol. (2025). In-vitro Thermodynamic Solubility. Protocols.io. Retrieved from [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

RSC Publishing. (n.d.). Influence of linker groups on the solubility of triazine dendrimers. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4,6-Tris(allyloxy)-1,3,5-triazin. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

ChemBK. (2024). 2,4,6-Triallyloxy-1,3,5-triazine, (Triallyl cyanurate). Retrieved from [Link]

-

Solubility of Things. (n.d.). 1,3,5-Triazine. Retrieved from [Link]

-

PubMed. (2001). Solubility of triazine pesticides in pure and modified subcritical water. Retrieved from [Link]

-

Lamar University. (2020). Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis and Properties of the Derivatives of 2,4,6-Tris(Phenoxy)-1,3,5-Triazine. Retrieved from [Link]

-

The Synthesis, Characterization and Properties of 2, 4, 6‑Tris (2‑AlIylphenoxy) −1,3,5‑Triazine. (n.d.). Retrieved from [Link]

-

MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

-

PubMed. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Retrieved from [Link]

-

SIELC Technologies. (2018). 2,4,6-Tris(allyloxy)-1,3,5-triazine. Retrieved from [Link]

-

Stenutz. (n.d.). 2,4,6-tris(allyloxy)-1,3,5-triazine. Retrieved from [Link]

-

PubChem. (n.d.). Triallyl cyanurate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 2,4,6-Tris(allyloxy)-1,3,5-triazin – Wikipedia [de.wikipedia.org]

- 7. enamine.net [enamine.net]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 13. evotec.com [evotec.com]

introduction to triazine derivatives with alkyne groups

An In-depth Technical Guide to Triazine Derivatives with Alkyne Groups for Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of the 1,3,5-triazine core, an electron-deficient N-heterocycle, with the versatile alkyne functional group has given rise to a class of molecules with exceptional utility in medicinal chemistry and materials science. The triazine's planar, trifunctional scaffold allows for precise, modular synthesis, while the alkyne's unique reactivity enables its participation in powerful transformations such as palladium-catalyzed cross-coupling and bioorthogonal "click" chemistry. This guide provides a comprehensive overview of the synthesis, characterization, and application of these derivatives. We delve into the causality behind synthetic choices, provide detailed experimental protocols, and explore their burgeoning role as covalent inhibitors in drug discovery and as building blocks for advanced functional materials.

Introduction: The Synergy of Triazine and Alkyne Moieties

The 1,3,5-triazine, or s-triazine, ring is a six-membered aromatic heterocycle characterized by alternating carbon and nitrogen atoms. Its inherent electron deficiency and the ability of its most common precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), to undergo sequential, temperature-controlled nucleophilic aromatic substitution (SNAr) make it a uniquely powerful scaffold for constructing complex, multifunctional molecules.[1][2][3] This stepwise reactivity allows for the precise installation of up to three different substituents onto a single core, offering unparalleled modularity.[1][4]

The alkyne functional group is defined by a carbon-carbon triple bond, which confers a rigid, linear geometry and a wealth of chemical reactivity.[5] It is a cornerstone of modern synthetic chemistry, serving not only as a precursor for a variety of other functional groups but also as a key participant in highly efficient coupling reactions.[5]

The strategic incorporation of alkyne groups onto the triazine scaffold yields a class of derivatives that are more than the sum of their parts. These molecules serve as versatile platforms for:

-

Drug Discovery: Acting as targeted covalent inhibitors by leveraging the alkyne as a latent electrophile.[6][7]

-

Bioconjugation: Engaging in highly specific and efficient click chemistry reactions for labeling and assembling complex biological constructs.[8][9]

-

Materials Science: Functioning as monomers and cross-linkers for novel polymers, dendrimers, and functional carbon-nitrogen networks.[4][10]

This guide will explore the chemical principles and practical methodologies that underpin the growing importance of these compounds.

Synthetic Methodologies: Forging the Triazine-Alkyne Bond

The primary challenge in synthesizing alkynyl triazines is the formation of the C(sp²)-C(sp) bond between the triazine ring and the alkyne. The choice of method is dictated by the desired degree of substitution, available starting materials, and functional group tolerance.

Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira coupling is the most prevalent and versatile method for synthesizing alkynyl triazines.[11][12] It involves the coupling of a terminal alkyne with a halo-triazine (typically a chloro-triazine) using a palladium catalyst and a copper(I) co-catalyst.[13][14]

Causality and Component Roles:

-

Palladium(0) Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): The engine of the catalytic cycle. It undergoes oxidative addition into the triazine-chlorine bond, creating the active intermediate for coupling.

-

Copper(I) Co-catalyst (e.g., CuI): Its primary role is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex, which is more efficient than direct reaction of the alkyne with the palladium center.[14]

-

Amine Base (e.g., Et₃N, DIPEA): Serves two purposes: it deprotonates the terminal alkyne to facilitate copper acetylide formation and neutralizes the HCl generated during the reaction.

-

Solvent: Anhydrous, deoxygenated solvents like THF, dioxane, or DMF are used to prevent catalyst deactivation and unwanted side reactions.

Caption: The catalytic cycle for Sonogashira coupling.

Experimental Protocol: Synthesis of 2,4-dichloro-6-(phenylethynyl)-1,3,5-triazine

-

Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add cyanuric chloride (1.84 g, 10 mmol), Pd(PPh₃)₄ (231 mg, 0.2 mmol, 2 mol%), and CuI (76 mg, 0.4 mmol, 4 mol%).

-

Solvent Addition: Add 50 mL of anhydrous, degassed tetrahydrofuran (THF) via cannula. Stir the resulting suspension for 10 minutes.

-

Reagent Addition: Add triethylamine (Et₃N) (4.2 mL, 30 mmol) followed by the dropwise addition of phenylacetylene (1.1 mL, 10 mmol) over 5 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., 9:1 Hexane:Ethyl Acetate).

-

Workup: Once the starting material is consumed, filter the mixture through a pad of Celite to remove catalyst residues, washing with THF.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the desired product as a white solid.

Substitution with Metal Acetylides

An alternative, more classical approach involves the direct SNAr reaction of a chloro-triazine with a pre-formed metal acetylide, such as a Grignard or lithium reagent.[10] This method avoids the use of palladium but is often less tolerant of sensitive functional groups.

Causality and Rationale: This method relies on the strong nucleophilicity of the metal acetylide to displace the chloride on the electron-deficient triazine ring. The reaction is typically performed at low temperatures to control reactivity and prevent multiple substitutions, especially when starting with cyanuric chloride.

Caption: Decision workflow for synthesizing alkynyl triazines.

Analytical Characterization

Unambiguous characterization is critical to confirm the structure and purity of the synthesized derivatives. A combination of spectroscopic and analytical techniques is employed.

| Technique | Information Provided | Expected Observations |

| ¹H NMR | Confirms the presence of substituents and the overall molecular structure. | Signals corresponding to the alkyne substituent (e.g., aromatic protons for phenylacetylene). |

| ¹³C NMR | Provides evidence for the triazine core and the alkyne carbons. | Characteristic signals for triazine carbons (~165-175 ppm) and alkyne carbons (C≡C) (~80-100 ppm). |

| IR Spectroscopy | Identifies key functional groups. | A sharp, medium-to-weak absorption for the C≡C stretch (2100-2260 cm⁻¹) and strong absorptions for the triazine ring (~1550, 1400, 800 cm⁻¹).[10] |

| Mass Spectrometry | Determines the molecular weight and confirms the elemental composition. | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated mass of the product. |

| X-ray Crystallography | Provides definitive 3D structural information and packing in the solid state. | Solves the precise bond lengths, angles, and intermolecular interactions.[10] |

| Thermal Analysis | Assesses thermal stability for materials applications. | TGA shows decomposition temperature; DSC reveals melting points or other phase transitions.[10] |

Applications in Drug Discovery & Chemical Biology

The unique electronic properties of alkynyl triazines make them highly valuable in the development of targeted therapeutics and biological probes.

Covalent Inhibitors

There is a resurgence of interest in covalent drugs due to their potential for enhanced potency, prolonged duration of action, and ability to overcome drug resistance.[6][15] Alkynyl triazines have emerged as novel "warheads" for targeted covalent inhibitors, primarily by reacting with nucleophilic cysteine residues in protein active sites.[16][17][18]

Mechanism of Action: The electron-withdrawing triazine ring polarizes the alkyne, rendering it susceptible to nucleophilic attack (a conjugate or Michael addition) by the thiol side chain of a cysteine residue. This forms a stable, irreversible covalent bond, permanently inactivating the target protein. This strategy has been successfully applied to develop potent inhibitors for kinases like Bruton's Tyrosine Kinase (BTK) and Janus kinase 3 (JAK3).[6][7][17]

Caption: Covalent modification of a cysteine residue.

Click Chemistry and Bioconjugation

"Click chemistry" describes a set of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[9] The premier click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage.[19][20]

Triazines functionalized with terminal alkynes are ideal substrates for CuAAC. This allows them to be efficiently "clicked" onto molecules bearing an azide group, enabling the modular construction of:

-

Drug-Antibody Conjugates: Linking cytotoxic triazine payloads to targeting antibodies.

-

PROTACs: Assembling molecules that bring a target protein and an E3 ligase into proximity for targeted degradation.

-

Complex Dendrimers: Decorating the periphery of triazine-based dendrimers with functional groups.[8]

-

Biological Probes: Attaching fluorescent dyes or affinity tags to triazine-based molecules for imaging and pulldown experiments.

Experimental Protocol: CuAAC "Click" Reaction

-

Preparation: In a vial, dissolve the alkynyl-triazine derivative (1 equiv) and an azide-containing molecule (1.1 equiv) in a 1:1 mixture of t-BuOH and water.

-

Catalyst Premix: In a separate vial, prepare a fresh solution of copper(II) sulfate (CuSO₄·5H₂O, 0.1 equiv) and sodium ascorbate (0.3 equiv) in water. The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

-

Reaction: Add the catalyst premix to the solution of the alkyne and azide. Stir vigorously at room temperature. The reaction is often complete within 1-4 hours.

-

Workup: Depending on the product's properties, it can be extracted with an organic solvent, precipitated, or purified directly by chromatography (HPLC or silica gel).

Applications in Materials Science

The rigid, planar structure of the triazine core and the reactive nature of the alkyne handles make these compounds excellent building blocks for advanced materials.

-

Dendrimers: The C₃ symmetry of the triazine ring makes it a perfect core or branching unit for the synthesis of dendrimers.[4][21][22] Peripheral alkyne groups can be introduced for subsequent functionalization via click chemistry, allowing for the creation of dendrimers with precisely tailored surface properties for applications in drug delivery or catalysis.[1]

-

Porous Organic Polymers: Polymerization or pyrolysis of tri-alkynyl triazines can lead to the formation of highly cross-linked, porous carbon-nitrogen materials.[10] These materials are investigated for their potential in gas separation, heterogeneous catalysis, and as electronic materials due to their high nitrogen content and thermal stability.

Conclusion and Future Outlook

Triazine derivatives functionalized with alkyne groups represent a synthetically accessible and exceptionally versatile class of molecules. The predictable, stepwise chemistry of the triazine core combined with the diverse reactivity of the alkyne provides a powerful platform for innovation across scientific disciplines.

Future research is poised to expand in several key areas:

-

Next-Generation Covalent Drugs: Designing more sophisticated alkynyl triazine warheads with tunable reactivity for enhanced selectivity and reduced off-target effects.

-

Targeted Protein Degradation: Incorporating these scaffolds into heterobifunctional degraders (PROTACs) to address previously "undruggable" targets.

-

Advanced Bioorthogonal Chemistry: Developing novel click reactions and probes based on the unique electronic environment of the alkynyl triazine system.

-

Smart Materials: Creating stimuli-responsive polymers and networks where the properties can be modulated by leveraging the chemistry of the embedded triazine and alkyne moieties.

The continued exploration of this chemical space promises to yield novel solutions to pressing challenges in both medicine and materials science.

References

-

Title: Two Decades of Triazine Dendrimers Source: MDPI URL: [Link]

-

Title: Anticancer Evaluation of Tris(triazolyl)triazine Derivatives Generated via Click Chemistry Source: ResearchGate URL: [Link]

-

Title: Synthesis of triazine-based materials by functionalization with alkynes Source: PubMed URL: [Link]

-

Title: APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDIATION, AND DRUG DELIVERY Source: CORE URL: [Link]

- Title: Cationic Triazine Dendrimers: Synthesis, Characterization, and Biological Applications Source: Books URL

-

Title: Triazine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Dendrimers Based on[4][10][21]-Triazines Source: PubMed Central - NIH URL: [Link]

-

Title: Click chemistry - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Development and Characterization of Triazine Based Dendrimers for Delivery of Antitumor Agent Source: ResearchGate URL: [Link]

-

Title: Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins Source: PubMed URL: [Link]

-

Title: Vinyl and Alkynyl Triazenes: Synthesis, Reactivity, and Applications Source: PubMed URL: [Link]

-

Title: A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters Source: MDPI URL: [Link]

-

Title: Sonogashira coupling - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors Source: Newcastle University ePrints URL: [Link]

-

Title: A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) Source: RSC Publishing URL: [Link]

-

Title: Protocol for synthesis of di- and tri-substituted s-triazine derivatives Source: ResearchGate URL: [Link]

-

Title: Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins Source: PubMed Central - NIH URL: [Link]

-

Title: Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins Source: ACS Publications URL: [Link]

-

Title: Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins Source: ACS Publications URL: [Link]

-

Title: The application of click chemistry in the synthesis of agents with anticancer activity Source: PubMed Central URL: [Link]

-

Title: Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review Source: PubMed URL: [Link]

-

Title: Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors Source: PubMed URL: [Link]

-

Title: Recent biological applications of heterocyclic hybrids containing s-triazine scaffold Source: RSC Publishing URL: [Link]

-

Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

-

Title: Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications Source: Bentham Science URL: [Link]

-

Title: Design, synthesis, and evaluation of s-triazine derivatives as potential anticancer agents Source: King Saud University URL: [Link]

-

Title: Vinyl and Alkynyl Triazenes: Synthesis, Reactivity, and Applications Source: EPFL Graph Search URL: [Link]

-

Title: Alkynyl triazenes enable divergent syntheses of 2-pyrones Source: RSC Publishing URL: [Link]

-

Title: Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors Source: Semantic Scholar URL: [Link]

-

Title: Sonogashira coupling Source: YouTube URL: [Link]

-